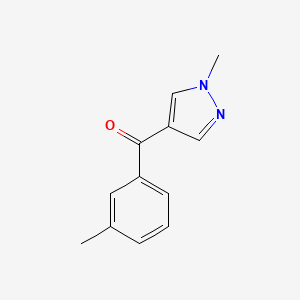

1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

(3-methylphenyl)-(1-methylpyrazol-4-yl)methanone |

InChI |

InChI=1S/C12H12N2O/c1-9-4-3-5-10(6-9)12(15)11-7-13-14(2)8-11/h3-8H,1-2H3 |

InChI Key |

MBFDVYOVHIFWQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CN(N=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1 Methyl 4 3 Methylbenzoyl 1h Pyrazole and Its Analogues

Advanced Synthetic Routes and Strategies for 1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole

The synthesis of polysubstituted pyrazoles, including 4-aroyl-1H-pyrazoles, has evolved significantly, moving from classical condensation reactions to more advanced and efficient methodologies. The primary challenge lies in achieving high regioselectivity and yield, particularly when constructing a tetrasubstituted pyrazole (B372694) core.

Regioselective and Stereoselective Synthesis Approaches

Regioselectivity is a cornerstone of pyrazole synthesis, especially when employing unsymmetrical precursors like 1,3-dicarbonyl compounds and substituted hydrazines. The reaction can theoretically produce two distinct regioisomers. The control of this selectivity is often dictated by the reaction conditions and the electronic and steric nature of the substituents on the precursors. For instance, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones in an acidic medium and N,N-dimethylacetamide shows high regioselectivity, favoring one isomer over the other with a ratio of up to 98:2. nih.gov In contrast, conventional conditions in ethanol (B145695) may lead to an equimolar mixture of isomers. nih.gov

For the synthesis of 1-methyl-4-aroyl pyrazoles, regioselectivity can be addressed in two primary ways:

Cyclization of a Pre-functionalized Precursor: Utilizing a 1,3-dicarbonyl equivalent that already contains the necessary C4-substituent or a group that facilitates its introduction.

Post-synthetic Functionalization: Introducing the aroyl group at the C4 position of a pre-formed 1-methyl-1H-pyrazole ring.

While stereoselectivity is not intrinsic to the formation of the aromatic pyrazole ring itself, it is highly relevant in the synthesis of chiral pyrazole analogues. Asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries, such as tert-butanesulfinamide, to introduce a chiral center adjacent to the pyrazole nitrogen. nih.gov Another approach involves the regio- and stereoselective aza-Michael addition of pyrazoles to conjugated carbonyl alkynes, which can yield (E)- and (Z)-N-carbonylvinylated pyrazoles, with the stereochemical outcome controlled by the reaction conditions. nih.gov

Multi-component Reactions and One-Pot Synthesis Techniques

Multi-component reactions (MCRs) and one-pot syntheses represent a highly efficient and atom-economical approach to complex molecules like substituted pyrazoles. nih.gov These strategies combine several reaction steps in a single vessel, avoiding the need to isolate and purify intermediates, thus saving time, resources, and reducing waste. nih.govorganic-chemistry.org

A common one-pot strategy for pyrazole synthesis involves the in situ generation of a 1,3-dicarbonyl compound, which is immediately trapped by a hydrazine (B178648) derivative to form the pyrazole ring. nih.govmdpi.com For example, 1,3-diketones can be generated from ketones and acid chlorides and subsequently converted to pyrazoles by the addition of hydrazine, allowing for the rapid synthesis of previously inaccessible structures. mdpi.comorganic-chemistry.org

Several MCRs have been developed for constructing substituted pyrazoles. A notable example is the three-component reaction involving hydrazines, 1,3-dicarbonyl compounds, and a third component to introduce functionality at the C4 position. For instance, an electrochemical three-component synthesis using hydrazines, 1,3-diketones, and sodium halides can produce 4-halo-functionalized pyrazoles. rsc.org Similarly, one-pot protocols for synthesizing 1H-pyrazole-1-carbothioamide derivatives have been developed through the reaction of hydrazine hydrate, arylidene malononitrile (B47326), and isothiocyanates. biointerfaceresearch.com A concise "one-pot" synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been achieved through a sequence of a sterically hindered Claisen condensation, a Knorr reaction, and hydrolysis, demonstrating the power of this approach. organic-chemistry.org

| Reaction Type | Components | Key Features | Product Type | Reference |

|---|---|---|---|---|

| One-Pot, Three-Component | Aldehydes, 1,3-dicarbonyls, Diazo compounds | Operationally simple, high yield | Polyfunctional pyrazoles | organic-chemistry.org |

| One-Pot, Three-Component | 1,3-Diketones, Arylhydrazines, Arylthiols | Copper-catalyzed, good yields | 4-Arylsulfenyl pyrazoles | eurekaselect.com |

| One-Pot Sequence | Ketones, Acid Chlorides, Hydrazine | In situ diketone generation | Previously inaccessible pyrazoles | mdpi.comorganic-chemistry.org |

| Four-Component | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Aqueous medium, catalyst reuse | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| One-Pot Sequence | Acetophenone, Dimethyl Oxalate, Phenylhydrazine | Claisen condensation-Knorr reaction | 4-Substituted 1,5-diaryl-1H-pyrazole-3-carboxylates | organic-chemistry.orgresearchgate.net |

Precursor Chemistry and Intermediate Transformations in the Synthesis of this compound

The foundational strategy for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govjk-sci.com For the specific synthesis of this compound, the key precursors are methylhydrazine and a suitable 1,3-dicarbonyl equivalent bearing the 3-methylbenzoyl group at what will become the C4 position.

Standard 1,3-diketones typically yield 3,5-disubstituted pyrazoles. To achieve C4-acylation, more complex precursors are required. A plausible precursor would be a 2-(3-methylbenzoyl)-1,3-dicarbonyl compound, such as 2-(3-methylbenzoyl)malonaldehyde or its synthetic equivalent. An alternative and often more practical approach is the C4-acylation of a pre-formed 1-methyl-1H-pyrazole. This would involve a reaction, such as a Friedel-Crafts acylation, using 3-methylbenzoyl chloride and a Lewis acid catalyst.

The synthesis pathway involves several key intermediate transformations:

Initial Condensation: The reaction begins with the nucleophilic attack of a nitrogen atom from methylhydrazine on one of the carbonyl groups of the 1,3-dicarbonyl precursor. This forms a hemiaminal intermediate, which rapidly dehydrates to yield a hydrazone or an enamine. researchgate.netyoutube.com

Cyclization: The second nitrogen atom of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This ring-closing step forms a non-aromatic five-membered heterocyclic intermediate, often a pyrazoline derivative. nih.govresearchgate.net

Aromatization: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic pyrazole ring. jk-sci.comyoutube.com

Alternative precursors to 1,3-dicarbonyls include α,β-unsaturated ketones and acetylenic ketones, which can also react with hydrazines to form pyrazoles, often proceeding through pyrazoline intermediates that are subsequently oxidized or dehydrated. nih.gov

Reaction Mechanisms and Kinetics Studies for this compound Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic protocols, controlling product distribution, and scaling up production.

Mechanistic Elucidation of Formation Reactions

The mechanism of the Knorr pyrazole synthesis is the most studied pathway for pyrazole formation. jk-sci.com The reaction between a 1,3-dicarbonyl compound and a hydrazine like methylhydrazine proceeds through a well-established condensation-cyclization-dehydration sequence.

The regiochemical outcome of the reaction with an unsymmetrical dicarbonyl compound is determined by the initial nucleophilic attack. Generally, the hydrazine attacks the more electrophilic or sterically accessible carbonyl carbon first. For example, with β-ketoesters, the ketone carbonyl is typically more reactive than the ester carbonyl, directing the initial attack. nih.gov Semi-empirical calculations have been used to rationalize the observed product ratios, suggesting that the dehydration of intermediate dihydroxypyrazolidines kinetically controls which regioisomer is formed. researchgate.net

The mechanism for N-methylation is also critical. When using an unsubstituted hydrazine followed by a methylation step, or when using methylating agents like dimethyl carbonate, the reaction proceeds via nucleophilic attack from a pyrazole nitrogen onto the methylating agent. researchgate.net For asymmetrically substituted pyrazoles, this can lead to a mixture of N1 and N2 methylated products. The regioselectivity of N-alkylation can be improved by using sterically bulky masked methylating reagents, such as α-halomethylsilanes, which can achieve N1/N2 ratios greater than 99:1. researcher.life

Other mechanisms are also relevant for pyrazole synthesis. The 1,3-dipolar cycloaddition between in situ generated nitrile imines (from hydrazonoyl halides) and alkenes or alkynes provides a powerful, often highly regioselective, route to various pyrazole derivatives. mdpi.comrsc.org

Kinetic Analysis of Derivatization Reactions

Kinetic studies provide quantitative insight into reaction rates, orders, and activation energies, but specific kinetic data for the derivatization of this compound are not widely available in the literature. However, kinetic analyses of reactions involving the core pyrazole structure can serve as a model for understanding its reactivity.

One such study investigated the reaction kinetics of pyrazole with ozone in an aqueous solution. researchgate.net This derivatization, an oxidation reaction, was monitored to determine the rate constants. The study found that pyrazole reacts relatively slowly with ozone at neutral pH compared to other azoles like pyrrole (B145914) and imidazole. The apparent second-order rate constant was determined, providing a quantitative measure of its reactivity toward a specific electrophilic agent.

| Compound | Apparent Second-Order Rate Constant (kapp) [M-1s-1] |

|---|---|

| Pyrrole | (1.4 ± 1.1) × 106 |

| Imidazole | (2.3 ± 0.1) × 105 |

| Pyrazole | (5.6 ± 0.9) × 101 |

Data sourced from reference researchgate.net.

The principles of this type of kinetic analysis can be applied to synthetically relevant derivatization reactions of this compound, such as electrophilic substitution, N-oxidation, or modification of the benzoyl group. Such studies would involve monitoring the concentration of reactants over time under various conditions (e.g., temperature, catalyst concentration) to determine the rate law and elucidate the reaction mechanism's rate-determining step.

Derivatization and Functionalization Strategies of the this compound Scaffold

The derivatization of the this compound core is a key area of research, enabling the synthesis of a diverse library of analogues. These strategies allow for fine-tuning of the molecule's steric and electronic properties.

The pyrazole ring is an electron-rich aromatic system. In 1,4-disubstituted pyrazoles, the C5 position is the most susceptible to electrophilic attack and is the primary site for introducing new functional groups. rsc.orgacs.org

Electrophilic Substitution:

Halogenation: Direct halogenation of 1,4-disubstituted pyrazoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the C5 position. For instance, reacting the pyrazole scaffold with NBS in a suitable solvent would yield the 5-bromo derivative. This reaction typically proceeds under mild conditions. researchgate.net

Nitration: Nitration of the pyrazole ring at the C5 position can be achieved using a mixture of nitric acid and sulfuric acid. mdpi.comnih.gov The strongly electron-withdrawing benzoyl group at C4 deactivates the ring, often requiring forcing conditions for the reaction to proceed efficiently. pharmdbm.com

Metalation and Subsequent Functionalization: A highly effective and regioselective method for functionalizing the C5 position is through directed lithiation. rsc.org Treatment of a 1,4-disubstituted pyrazole with a strong base, such as n-butyllithium (n-BuLi), at low temperatures results in deprotonation at the C5 position, forming a 5-lithiopyrazole intermediate. This potent nucleophile can then be quenched with a variety of electrophiles to introduce a wide range of substituents. acs.orgnih.gov

| Electrophile | Reagent Example | Introduced Substituent at C5 |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compound | Benzaldehyde (C₆H₅CHO) | Hydroxyphenylmethyl (-CH(OH)C₆H₅) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic acid (-COOH) |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

This strategy provides a powerful tool for creating a diverse array of C5-functionalized pyrazoles from a common intermediate.

The 3-methylbenzoyl portion of the molecule offers two primary sites for chemical modification: the carbonyl group and the benzylic methyl group.

Reactions at the Carbonyl Group: The ketone functionality is amenable to a variety of reduction reactions to form a secondary alcohol. This transformation significantly alters the geometry and electronic nature of the linker between the pyrazole and phenyl rings.

Hydride Reduction: Common reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent can efficiently reduce the ketone to a hydroxyl group.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to achieve the reduction.

Modifications of the Methyl Group: The methyl group on the benzoyl ring is a benzylic position, making it susceptible to oxidation and free-radical halogenation. chemguide.co.ukdocbrown.info

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. organic-chemistry.org Milder, more selective methods using catalysts and molecular oxygen have also been developed. mdpi.comresearchgate.net This converts the 3-methylbenzoyl moiety into a 3-carboxybenzoyl group, introducing a site for further amide or ester formation.

Free-Radical Halogenation: Under UV light or in the presence of a radical initiator, reagents like N-bromosuccinimide (NBS) can selectively halogenate the benzylic methyl group. wikipedia.orgyoutube.com This reaction proceeds via a free-radical chain mechanism, leading to the formation of a 3-(bromomethyl)benzoyl group, which is a versatile precursor for introducing other functionalities through nucleophilic substitution. chemguide.co.uk

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Methyl Group Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Methyl Group Halogenation | N-Bromosuccinimide (NBS), UV light | Bromomethyl |

Introduction of Diverse Chemical Scaffolds onto this compound

The core structure of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The 4-acyl group is particularly important in these transformations, acting as an electrophilic site for reactions with binucleophiles. researchgate.net

Synthesis of Fused Pyridines (Pyrazolo[3,4-b]pyridines): One of the most common strategies involves the condensation of a 4-acylpyrazole derivative with a compound containing an active methylene (B1212753) group and an amino group, such as a β-enaminone or by reacting with an α,β-unsaturated ketone in the presence of a catalyst. mdpi.com For instance, the reaction of this compound with malononitrile and ammonium (B1175870) acetate (B1210297) can lead to the formation of a pyrazolo[3,4-b]pyridine scaffold. nih.govresearchgate.net These reactions construct a new pyridine (B92270) ring fused to the pyrazole core.

Synthesis of Fused Pyrimidines (Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-d]pyrimidines): Similarly, pyrimidine (B1678525) rings can be fused to the pyrazole scaffold. Reaction of the 4-acylpyrazole with binucleophiles like 5-aminopyrazoles can lead to the formation of pyrazolo[1,5-a]pyrimidines. nih.govorganic-chemistry.org Alternatively, starting from a 5-amino-4-acylpyrazole, reaction with reagents like formic acid can yield pyrazolo[3,4-d]pyrimidines. nih.govindexcopernicus.com These cyclization reactions are efficient methods for building molecular complexity. chim.it

Cycloaddition Reactions: While less common for aromatic 1H-pyrazoles, related 4H-pyrazoles can act as dienes in Diels-Alder reactions. nih.govwikipedia.org This [4+2] cycloaddition with a suitable dienophile introduces a new six-membered ring. nih.gov Modifications to the core 1H-pyrazole structure to generate a 4H-pyrazole intermediate would be necessary to utilize this strategy for scaffold diversification.

| Fused Heterocycle | Key Reagents/Precursors |

| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated ketones, 5-Aminopyrazoles |

| Pyrazolo[1,5-a]pyrimidine | β-Dicarbonyl compounds, 5-Aminopyrazoles |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-4-acylpyrazole, Formic Acid |

These synthetic strategies highlight the utility of the this compound scaffold as a versatile platform for generating a wide range of complex and functionally diverse molecules.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of 1 Methyl 4 3 Methylbenzoyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies of 1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of pyrazole (B372694) derivatives in both solution and solid states. It provides detailed information about the chemical environment of magnetically active nuclei, allowing for the determination of connectivity, conformation, and dynamic processes such as tautomerism. bohrium.com

High-resolution NMR techniques are fundamental in defining the molecular framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For pyrazole derivatives, characteristic signals are observed for the aromatic protons of the pyrazole and benzoyl rings, as well as for the methyl groups. For instance, in related pyrazole structures, the pyrazole ring protons typically appear as distinct singlets or doublets in the aromatic region of the spectrum. chemicalbook.comchemicalbook.com The methyl protons on the pyrazole ring and the benzoyl ring would be expected to appear as sharp singlets in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the benzoyl group is a key diagnostic signal, typically appearing significantly downfield. The carbon atoms of the pyrazole and benzoyl rings resonate in the aromatic region, with their specific chemical shifts influenced by the substituents. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton and carbon signals. COSY experiments establish proton-proton coupling networks, while HMBC spectra reveal long-range correlations between protons and carbons, which is instrumental in confirming the connectivity between the pyrazole and benzoyl moieties. ktu.edu NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, offering insights into the spatial proximity of different protons and thus the preferred conformation of the molecule in solution. ktu.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyrazoles

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole Ring Protons | 6.0 - 8.5 | 100 - 155 |

| Benzoyl Ring Protons | 7.0 - 8.0 | 125 - 140 |

| N-Methyl Protons | 3.5 - 4.5 | 35 - 45 |

| Benzoyl-Methyl Protons | 2.0 - 2.5 | 20 - 25 |

| Carbonyl Carbon | N/A | 180 - 200 |

Note: These are general ranges and can vary based on the specific substitution pattern and solvent.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline form. It is particularly valuable for investigating polymorphism, where a compound can exist in multiple crystal forms with different physical properties. researchgate.net For pyrazole derivatives, ssNMR can distinguish between different tautomeric forms that may be present in the solid state. bohrium.com By comparing solid-state and solution NMR data, it is possible to identify structural changes that occur upon dissolution. mdpi.com

X-ray Diffraction Analysis for Molecular Geometry and Crystal Packing of this compound

Table 2: Illustrative Crystallographic Data for a Pyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.141(3) |

| b (Å) | 13.934(4) |

| c (Å) | 7.2777(18) |

| β (°) | 97.816(14) |

| Volume (ų) | 1219.9(5) |

| Z | 4 |

Data for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a related compound, is presented for illustrative purposes. bohrium.comresearchgate.net

The way molecules pack in a crystal is determined by intermolecular forces, including van der Waals interactions, π-π stacking, and hydrogen bonding. In the crystal structure of pyrazole derivatives, weak C-H···O or C-H···N hydrogen bonds can play a significant role in stabilizing the crystal lattice. nih.govnih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts.

Conformational polymorphism occurs when a molecule can adopt different conformations in the solid state, leading to different crystal structures with distinct properties. researchgate.net For flexible molecules like this compound, where rotation around the bond connecting the pyrazole and benzoyl groups is possible, different conformers may be energetically accessible. Crystallization under various conditions (e.g., different solvents, temperatures) can lead to the isolation of different polymorphs. rsc.org X-ray diffraction is the primary tool for identifying and characterizing these different crystalline forms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. By analyzing the absorption (FT-IR) or scattering (Raman) of infrared radiation, it is possible to identify the characteristic vibrational modes of specific bonds within the this compound structure.

The FT-IR spectrum of a related compound, N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, shows characteristic peaks that can be extrapolated to the target molecule. researchgate.net For pyrazole derivatives, the C-N stretching vibrations within the pyrazole ring are typically observed in the region of 1290 cm⁻¹. researchgate.net The presence of the benzoyl group introduces a strong carbonyl (C=O) stretching vibration, which is a prominent feature in the IR spectra of such compounds.

The analysis of various pyrazole derivatives reveals consistent patterns in their vibrational spectra. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrazole and benzene (B151609) rings appear in the 1600-1400 cm⁻¹ region. wisdomlib.org

Based on the analysis of related structures, the expected vibrational frequencies for this compound are summarized in the following table.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Pyrazole and Benzene Rings |

| Aliphatic C-H Stretch | 3000 - 2850 | Methyl Groups |

| Carbonyl (C=O) Stretch | 1680 - 1660 | Benzoyl Ketone |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Pyrazole and Benzene Rings |

| C-N Stretch | 1350 - 1250 | Pyrazole Ring |

| In-plane C-H Bend | 1300 - 1000 | Aromatic Rings |

| Out-of-plane C-H Bend | 900 - 675 | Aromatic Rings |

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data, especially for the C-C bonds within the aromatic rings and the pyrazole skeleton.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry confirms the molecular weight and provides valuable insights into its fragmentation pathways, which helps in piecing together the molecular structure.

The fragmentation of pyrazole rings is well-documented and typically involves the loss of small, stable molecules. Common fragmentation pathways include the expulsion of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). The specific fragmentation pattern of substituted pyrazoles can be influenced by the nature and position of the substituents on the pyrazole ring.

For this compound, the fragmentation is expected to be initiated by the ionization of the molecule, forming a molecular ion (M⁺•). The subsequent fragmentation would likely involve several key pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the pyrazole ring, or between the carbonyl carbon and the 3-methylphenyl ring. This would lead to the formation of characteristic acylium ions.

Loss of the Benzoyl Group: Cleavage of the bond connecting the benzoyl group to the pyrazole ring, resulting in a fragment corresponding to the 1-methyl-1H-pyrazole radical cation and a benzoyl cation.

Fragmentation of the Pyrazole Ring: Following initial cleavages, the pyrazole ring itself can undergo fragmentation, typically through the loss of N₂ or HCN, leading to smaller fragment ions.

Cleavage within the 3-Methylbenzoyl Group: Fragmentation can also occur within the 3-methylbenzoyl substituent, such as the loss of the methyl group.

A proposed fragmentation pathway and the expected major fragments for this compound are detailed in the table below.

| m/z | Proposed Fragment Ion | Formula |

| 212 | [M]⁺• (Molecular Ion) | [C₁₂H₁₂N₂O]⁺• |

| 197 | [M - CH₃]⁺ | [C₁₁H₉N₂O]⁺ |

| 119 | [C₇H₇O]⁺ | Benzoyl cation |

| 94 | [C₄H₆N₂]⁺• | 1-Methyl-1H-pyrazole radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 67 | [C₄H₅N]⁺• | Fragment from pyrazole ring |

| 65 | [C₅H₅]⁺ | Fragment from benzene ring |

The analysis of the mass spectrum, with its specific m/z values and relative intensities of the fragment ions, provides a molecular fingerprint that, in conjunction with other spectroscopic data, allows for the definitive structural confirmation of this compound.

Computational and Theoretical Chemistry Studies of 1 Methyl 4 3 Methylbenzoyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole, DFT calculations provide fundamental insights into its geometry, reactivity, and spectroscopic signatures. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately.

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electronic transitions.

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For pyrazole (B372694) derivatives, the distribution of HOMO and LUMO orbitals often highlights the regions most susceptible to electrophilic and nucleophilic attack. In this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the pyrazole and methylbenzoyl rings, while the LUMO is often distributed over the carbonyl group and the aromatic systems, indicating these as potential sites for nucleophilic reactions.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap (ΔE) | Data not available in search results |

| Ionization Potential | Data not available in search results |

| Electron Affinity | Data not available in search results |

| Electronegativity (χ) | Data not available in search results |

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue areas denote positive potential, corresponding to electron-poor regions susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

Vibrational Frequencies and Spectroscopic Predictions

Theoretical vibrational analysis using DFT is a powerful method for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the specific vibrational modes (stretching, bending, torsion) to the experimentally observed spectral bands. These theoretical predictions are instrumental in confirming the molecular structure and understanding the bonding characteristics.

For this compound, key predicted vibrational frequencies would include the C=O stretching of the benzoyl group, C-N and C=C stretching modes within the pyrazole ring, and C-H stretching and bending vibrations of the methyl and aromatic groups. A comparison between the theoretically calculated spectrum and the experimental spectrum can provide a high degree of confidence in the structural assignment.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | Data not available in search results |

| Pyrazole Ring | C=C/C-N Stretching | Data not available in search results |

| Methyl (C-H) | Stretching | Data not available in search results |

Molecular Dynamics Simulations for this compound

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing dynamic processes that are not accessible through static quantum chemical calculations.

Solvent Effects on Molecular Conformation

The conformation and properties of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited for studying these effects by explicitly including solvent molecules (like water) in the simulation box. These simulations can demonstrate how solvent molecules interact with different parts of this compound, for instance, through hydrogen bonding with the carbonyl oxygen. Such interactions can stabilize certain conformations over others, potentially altering the molecule's reactivity and properties in solution compared to the gas phase. Analyzing the radial distribution functions and hydrogen bond lifetimes from the simulation can provide a detailed picture of the solvation structure and dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR studies are instrumental in predicting the activity of novel analogs and guiding synthetic efforts toward more potent compounds. nih.gov

The foundation of a robust QSAR model lies in the generation and selection of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For derivatives of this compound, a diverse set of descriptors would be calculated to capture the structural variations within the series. These can be broadly categorized as:

1D Descriptors: These are the simplest descriptors and include constitutional parameters such as molecular weight, atom counts, and bond counts.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity, as well as physicochemical properties like molar refractivity and logP (a measure of lipophilicity). nih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric, electronic, and thermodynamic properties. Examples include molecular volume, surface area, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). shd-pub.org.rs

Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant ones to build the QSAR model. This is done to avoid overfitting and to create a model that is both predictive and interpretable. Various statistical methods, such as correlation analysis and stepwise regression, are employed for this purpose. nih.govacs.org The goal is to identify the descriptors that have the highest correlation with the biological activity and the lowest correlation with each other.

Table 1: Examples of Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Class | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Balaban J Index | A topological index that reflects the degree of branching in a molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum-Chemical | HOMO Energy | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| Steric | Molecular Volume | The volume occupied by the molecule in three-dimensional space. |

With a set of selected descriptors, various statistical modeling techniques can be used to develop the QSAR equation. The choice of method depends on the nature of the data and the complexity of the relationship between the structure and activity. Common approaches for modeling the activity of this compound derivatives include:

Multiple Linear Regression (MLR): This is one of the most straightforward methods, which assumes a linear relationship between the descriptors and the biological activity. nih.gov The resulting equation is easy to interpret, with the coefficients of the descriptors indicating their relative importance.

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.govacs.org It works by creating latent variables that capture the maximum covariance between the descriptors and the activity.

Artificial Neural Networks (ANN): ANNs are machine learning models inspired by the structure of the human brain. nih.gov They are capable of modeling complex, non-linear relationships between descriptors and activity, which can sometimes lead to more accurate predictions than linear methods.

The predictive power and robustness of the developed QSAR models are assessed through rigorous internal and external validation procedures, such as leave-one-out cross-validation (LOO-CV) and prediction of the activity of an external test set of compounds. nih.gov

Molecular Docking and Binding Site Analysis for this compound

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein. nih.gov

Based on the known biological activities of similar pyrazole derivatives, a likely target for this compound is a protein kinase. mdpi.combohrium.com Molecular docking simulations can be performed to generate hypotheses about the specific interactions between this compound and the ATP-binding site of a kinase. These interactions are crucial for the compound's inhibitory activity. Key interactions that could be hypothesized include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the benzoyl group are potential hydrogen bond acceptors, while the methyl group on the pyrazole is not a typical hydrogen bond donor. The molecule could form hydrogen bonds with backbone amide groups or side chains of amino acids in the hinge region of the kinase. nih.govnih.gov

Pi-Interactions: The pyrazole and the two phenyl rings are aromatic and can engage in various pi-interactions, such as pi-pi stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and pi-cation interactions with positively charged residues (e.g., lysine, arginine). nih.gov

Table 2: Hypothesized Interactions of this compound with a Kinase Binding Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbonyl oxygen, Pyrazole nitrogens | Hinge region backbone amides (e.g., Cysteine, Methionine) |

| Pi-Pi Stacking | Phenyl rings, Pyrazole ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Methyl groups, Phenyl rings | Leucine, Valine, Isoleucine, Alanine |

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its receptor. ijpbs.com These scoring functions take into account various factors, such as the intermolecular interactions observed in the docked pose and the conformational strain of the ligand. The output is typically a numerical score, often expressed as a free energy of binding (e.g., in kcal/mol), where a more negative value indicates a higher predicted binding affinity. nih.gov

It is important to note that these binding affinity predictions are theoretical and have limitations. researchgate.net They are best used for ranking a series of compounds in terms of their potential potency and for prioritizing them for synthesis and biological testing. The accuracy of the predictions depends on the quality of the protein structure, the docking algorithm, and the scoring function used.

Table 3: Theoretical Binding Affinity Predictions for this compound and its Analogs against a Hypothetical Kinase Target

| Compound | Predicted Binding Affinity (kcal/mol) |

| This compound | -8.5 |

| Analog 1 (with electron-donating group on phenyl ring) | -8.9 |

| Analog 2 (with electron-withdrawing group on phenyl ring) | -8.2 |

| Analog 3 (with additional hydrophobic group) | -9.1 |

Structure Activity Relationship Sar Studies of 1 Methyl 4 3 Methylbenzoyl 1h Pyrazole Derivatives

Design Principles for SAR Investigations

The design of SAR studies for 1-methyl-4-(3-methylbenzoyl)-1H-pyrazole derivatives is guided by principles aimed at systematically probing the chemical space around the core scaffold to understand how structural modifications influence biological activity. A primary strategy involves modifying the substituents on both the pyrazole (B372694) and the benzoyl rings.

Key design principles include:

Systematic Variation of Substituents: This involves introducing a range of substituents with varying electronic (electron-donating and electron-withdrawing) and steric properties at different positions on the aromatic rings. For instance, the methyl group on the benzoyl ring can be moved to the ortho- or para- positions, or replaced with other groups like halogens, alkoxy, or nitro groups to assess the impact on activity. pharmatutor.org

Bioisosteric Replacement: This principle involves replacing functional groups with other groups that have similar physical or chemical properties, with the aim of enhancing the desired biological activity or improving pharmacokinetic properties. For example, a methyl group might be replaced with a chlorine atom, which has a similar size but different electronic properties.

Scaffold Hopping and Ring Fusion: While maintaining the core pyrazole structure, adjacent rings can be fused to create more rigid analogs. This approach helps in understanding the optimal conformation for receptor binding. For instance, creating tricyclic pyrazole derivatives has been a strategy to enhance affinity for certain receptors.

Introduction of Chiral Centers: The introduction of stereocenters allows for the investigation of the stereochemical requirements for biological activity, which can lead to the development of more potent and selective compounds. The chiral dihydropyrazole structure, for example, has been shown to be important for a range of biological activities. nih.gov

Positional and Substituent Effects on Molecular Recognition

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the pyrazole and the benzoyl moieties. These modifications can significantly alter the molecule's affinity and selectivity for its biological target.

Substitutions on the Benzoyl Ring:

The position of the methyl group on the benzoyl ring is critical. While the parent compound has a methyl group at the 3-position (meta-), moving it to the 2-position (ortho-) or 4-position (para-) can drastically alter the binding affinity. For a related series of 1,5-diarylpyrazoles, para-substitution on the phenyl ring at the 5-position was found to be a requirement for potent activity at the cannabinoid CB1 receptor. nih.gov The introduction of other substituents, such as halogens or methoxy groups, can also modulate activity. For example, in a series of 1,5-diarylpyrazole CB1 receptor ligands, a para-methoxy group on the phenyl ring at the 5-position resulted in a compound with high affinity. nih.gov

The following table illustrates the effect of substituents on the benzoyl ring on the binding affinity of a series of 1,5-diarylpyrazole derivatives for the CB1 receptor.

| Compound | R1 (Position 1) | R5 (Position 5) | CB1 Binding Affinity (KB, nM) |

| 9a | 2,4-dichlorophenyl | 4-chlorophenyl | 16 |

| 9j | 2-bromophenyl | 4-methoxyphenyl | 11 |

| - | 2,4-dichlorophenyl | 4-iodophenyl | Potent |

Data is illustrative for a series of 1,5-diarylpyrazoles and not directly for this compound. Data from Donohue et al. (2006). nih.gov

Substitutions on the Pyrazole Ring:

The 1-methyl group on the pyrazole ring is also a key determinant of activity. Replacing the methyl group with larger alkyl or aryl groups can influence the molecule's interaction with the binding pocket of a receptor. In some pyrazole series, substitutions at other positions of the pyrazole ring, such as the 3- and 5-positions, have been extensively studied. For instance, in the 1,5-diarylpyrazole series, a piperidinyl carboxamide at the 3-position was found to be important for potent CB1 receptor antagonism.

The table below shows the impact of substituents on the pyrazole ring on the activity of pyrazole derivatives.

| Compound | Substituent at N1 | Substituent at C3 | Substituent at C5 | Biological Activity |

| Rimonabant | 2,4-dichlorophenyl | N-piperidinyl-carboxamide | 4-chlorophenyl | Potent CB1 antagonist |

| Analogue | 2-bromophenyl | N-piperidinyl-carboxamide | 4-methoxyphenyl | Potent CB1 antagonist |

This data is for the 1,5-diarylpyrazole scaffold and serves to illustrate the importance of pyrazole substitution. Data from Donohue et al. (2006). nih.gov

Stereochemical Influences on Activity Profiles

The introduction of chiral centers into the this compound scaffold can lead to enantiomers with significantly different biological activities. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions, where one enantiomer may fit into the binding site more favorably than the other.

While specific stereochemical studies on this compound were not found, the importance of chirality is well-established for related pyrazole derivatives. For example, chiral dihydropyrazole structures are known to be crucial for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov

The differential activity of enantiomers is often attributed to one enantiomer (the eutomer) having a higher affinity for the receptor than the other (the distomer). The eudismic ratio, which is the ratio of the potencies of the eutomer to the distomer, can be very high, indicating a strong stereochemical preference for binding.

For instance, in a series of chiral dihydropyrazoles acting as CB1 receptor antagonists, the biological activity was found to be highly dependent on the stereochemistry at the chiral center. This highlights the importance of synthesizing and testing enantiomerically pure compounds to fully understand the SAR and to develop more effective and safer therapeutic agents. nih.gov

Mechanistic Studies of Molecular Interactions Involving 1 Methyl 4 3 Methylbenzoyl 1h Pyrazole

Exploration of Molecular Recognition Mechanisms

The molecular recognition of 1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole is predicated on the collective physicochemical properties of its constituent parts: the 1-methyl-1H-pyrazole core and the 3-methylbenzoyl substituent at the 4-position. The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions. nih.gov The arrangement of its nitrogen atoms allows for the establishment of specific hydrogen bonding patterns, which are crucial for orienting the molecule within a biological binding site.

The interaction landscape is further defined by the benzoyl group. The carbonyl oxygen is a potent hydrogen bond acceptor, while the aromatic rings (both pyrazole and benzoyl) can participate in π-π stacking and hydrophobic interactions. Molecular docking studies on various pyrazole derivatives consistently show these types of interactions governing the binding within protein pockets. nih.govresearchgate.net The methyl groups—one on the pyrazole ring and one on the benzoyl ring—contribute to the molecule's lipophilicity and can engage in van der Waals interactions, further refining the specificity of molecular recognition.

Table 1: Key Structural Features and Their Potential Roles in Molecular Recognition

| Structural Moiety | Potential Interaction Types | Significance in Recognition |

|---|---|---|

| Pyrazole Ring | Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions | Core scaffold for orientation and binding |

| Benzoyl Group | Hydrogen Bonding (Carbonyl), π-π Stacking, Hydrophobic Interactions | Enhances binding affinity and specificity |

| 1-Methyl Group | Hydrophobic Interactions, van der Waals Forces | Influences solubility and steric fit |

| 3-Methyl Group | Hydrophobic Interactions, van der Waals Forces | Modulates electronic properties and steric interactions |

Enzyme Modulatory Mechanisms

Substituted pyrazoles are a well-established class of enzyme inhibitors, and the structural motifs present in this compound suggest it may exhibit similar activities. The mechanism of enzyme modulation often involves the direct interaction of the inhibitor with the enzyme's active site or an allosteric site.

Studies on N-benzoylpyrazole derivatives as inhibitors of human neutrophil elastase have revealed that the presence and position of methyl groups on the pyrazole moiety are significant factors influencing inhibitory activity. nih.gov These findings suggest that the 1-methyl group in the title compound could play a crucial role in its interaction with target enzymes. The general mechanism for such pyrazole-based inhibitors often involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site, preventing the substrate from binding.

Furthermore, pyrazole-carboxamides have been investigated as potent inhibitors of carbonic anhydrase, where the pyrazole core and associated side chains interact with amino acid residues and the zinc ion in the active site. nih.gov Molecular docking simulations of pyrazole derivatives with various kinases have also demonstrated that these compounds can act as potential inhibitors by binding to the ATP-binding pocket. nih.govresearchgate.net The interactions typically involve hydrogen bonds with hinge region residues and hydrophobic interactions within the pocket. mdpi.com For this compound, the benzoyl group could mimic aspects of endogenous ligands, while the pyrazole core provides a stable scaffold for positioning the molecule correctly for inhibition. The specific type of inhibition (e.g., competitive, non-competitive, uncompetitive) would depend on the target enzyme and the precise binding mode. youtube.com

Table 2: Potential Enzyme Inhibition Mechanisms Based on Analogous Compounds

| Target Enzyme Class | Common Inhibitory Mechanism | Key Interacting Moieties |

|---|---|---|

| Proteases (e.g., Elastase) | Competitive inhibition of the active site | Benzoyl and pyrazole rings |

| Carbonic Anhydrases | Interaction with active site Zn2+ and amino acid residues | Pyrazole nitrogens, Benzoyl carbonyl |

| Kinases | ATP-competitive inhibition | Pyrazole core, Benzoyl group |

Receptor Binding Dynamics

The binding of small molecules like this compound to receptors is a dynamic process governed by the formation and breaking of non-covalent bonds. The affinity and selectivity of a ligand for a receptor are determined by the sum of these interactions. Structure-activity relationship (SAR) studies on pyrazolodiazepine derivatives as P2X7 receptor antagonists have shown that substitutions on the pyrazole and associated rings significantly impact binding affinity. nih.gov

Molecular docking studies of pyrazole derivatives with receptor tyrosine kinases and other protein kinases have provided insights into the plausible binding modes. nih.govresearchgate.net These studies indicate that pyrazole derivatives often bind within deep pockets on the receptor surface, forming multiple hydrogen bonds and hydrophobic interactions. For this compound, the pyrazole ring can serve as a bioisosteric replacement for other five-membered heterocyclic systems commonly found in receptor ligands.

The dynamics of receptor binding involve an initial recognition event, followed by conformational changes in both the ligand and the receptor to achieve an optimal fit (induced fit). The stability of the resulting ligand-receptor complex is influenced by the energetic contributions of each interaction. Molecular dynamics simulations on similar pyrazole-based compounds have been used to assess the stability of their binding poses over time, confirming that key interactions are maintained. nih.gov The 3-methylbenzoyl group of the title compound would likely be a key determinant of receptor selectivity, with the position of the methyl group influencing the orientation within the binding pocket and potentially preventing binding to off-target receptors.

Table 3: Predicted Receptor Binding Characteristics

| Binding Parameter | Influencing Structural Feature | Predicted Role in Dynamics |

|---|---|---|

| Affinity | Entire molecular structure | The combination of pyrazole and methylbenzoyl groups drives high-affinity binding through multiple contact points. |

| Selectivity | 3-methylbenzoyl group | The specific substitution pattern on the benzoyl ring is expected to confer selectivity for particular receptor subtypes. |

| Binding Mode | Pyrazole core and carbonyl oxygen | Likely involves hydrogen bonding and π-stacking within a defined receptor pocket. |

| Residence Time | Strength and number of non-covalent interactions | The stability of interactions will determine how long the compound remains bound to the receptor, influencing its biological effect. |

Applications in Chemical Probe and Sensor Development Utilizing the 1 Methyl 4 3 Methylbenzoyl 1h Pyrazole Scaffold

Design and Synthesis of Chemosensors Based on 1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole Scaffold

No published research is available that describes the specific design principles or synthetic routes for creating chemosensors from the this compound scaffold. General methodologies for pyrazole-based sensors exist, but their direct application to this specific compound has not been documented.

Exploration of Optical and Spectroscopic Signaling Mechanisms

There is no data in the scientific literature regarding the investigation of the optical and spectroscopic properties of this compound or its derivatives in the context of chemical sensing. Consequently, no information is available on its potential signaling mechanisms, such as fluorescence, colorimetry, or other spectroscopic responses to analytes.

Due to the absence of research focused on "this compound" for these applications, a detailed and informative article adhering to the provided outline cannot be constructed at this time. Further research would be required to explore the potential of this compound in the field of chemical sensing.

Emerging Research Directions and Future Perspectives for 1 Methyl 4 3 Methylbenzoyl 1h Pyrazole

Integration with Advanced Materials Science Research

While direct research into the material science applications of 1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole is in its nascent stages, the inherent properties of the pyrazole (B372694) scaffold suggest significant potential. The pyrazole ring is a versatile supramolecular synthon, capable of forming predictable, hydrogen-bonded structures, a key aspect of crystal engineering. nih.gov The specific arrangement of hydrogen bond donors (the N-H group in parent pyrazoles) and acceptors (the pyridine-type N2 nitrogen) allows for the formation of diverse topologies, including dimers, polymers, and complex 2D networks. nih.gov

The structure of this compound, featuring a benzoyl group, could influence intermolecular interactions such as π-π stacking and hydrogen bonding, guiding the self-assembly into ordered supramolecular architectures. These organized structures are fundamental to the development of functional organic materials. For instance, studies on related benzoyl-pyrazolone derivatives have indicated potential for applications as nonlinear optical (NLO) materials, which are crucial for laser technology and optical communications. researchgate.net Furthermore, the pyrazole core has been successfully incorporated as a ligand in the construction of highly stable metal-organic frameworks (MOFs), which have applications in catalysis and gas storage. acs.org

| Potential Application | Relevant Structural Features of the Pyrazole Scaffold | Supporting Research Context |

| Supramolecular Materials | Ability to form directional hydrogen bonds and participate in π-π stacking. | 1H-pyrazoles are established synthons for crystal engineering, forming predictable supramolecular structures. nih.gov |

| Nonlinear Optical (NLO) Devices | The conjugated system of the benzoyl-pyrazole core can lead to significant hyperpolarizability. | Computational and experimental studies on similar pyrazolone (B3327878) structures show potential for NLO properties. researchgate.net |

| Metal-Organic Frameworks (MOFs) | The nitrogen atoms of the pyrazole ring can act as effective coordination sites for metal ions. | Pyrazolide-based ligands have been used to construct stable MOFs for selective catalysis. acs.org |

| Electrochemical Systems | The pyrazole ring can act as a stable redox-active component. | Pyrazole derivatives have been investigated as oxidizing agents in compost-based microbial fuel cells. researchgate.net |

Potential in Agrochemical Development

The pyrazole nucleus is a well-established pharmacophore in modern agrochemicals, with commercial products developed as herbicides, fungicides, and insecticides. nih.govmdpi.comresearchgate.net The 1-methyl-4-benzoyl-pyrazole scaffold, central to this compound, is particularly promising for the development of new herbicides.

Herbicidal Activity: Recent studies have identified pyrazole derivatives containing a benzoyl scaffold as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org HPPD is a critical enzyme in the tyrosine degradation pathway in plants, and its inhibition leads to the destruction of chlorophyll, causing a characteristic bleaching effect and eventual plant death. acs.org Several novel pyrazole-benzoyl compounds have demonstrated excellent pre- and post-emergence herbicidal activity against a range of weed species, coupled with high crop safety for staples like maize, cotton, and wheat. acs.org For example, certain analogues have shown superior inhibitory activity against the target enzyme (Arabidopsis thaliana HPPD) compared to commercial herbicides like topramezone (B166797) and mesotrione. acs.org

| Compound Analogue | Target Enzyme | Activity Highlights | Reference |

| Pyrazole-benzoyl derivative (Z9) | AtHPPD | IC₅₀ = 0.05 µM (Superior to topramezone at 1.33 µM) | acs.org |

| Pyrazole-benzoyl derivative (Z21) | AtHPPD | Superior pre-emergence inhibition of Echinochloa crusgalli vs. topramezone. | acs.org |

| 1-Acyl-3-phenyl-pyrazol benzophenones | HPPD | Most synthesized derivatives exhibited herbicidal activity. | researchgate.net |

Fungicidal and Insecticidal Activity: Beyond herbicides, the broader class of 1-methyl-pyrazole derivatives has shown significant potential as fungicides and insecticides. Pyrazole carboxamides are known to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a vital class of fungicides that disrupt the fungal respiratory chain. mdpi.com The introduction of different substituents onto the pyrazole ring can significantly influence the spectrum and efficacy of antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani. nih.gov

In the realm of insecticides, pyrazole derivatives have been developed as potent modulators of the insect ryanodine (B192298) receptor (RyR), a crucial component of calcium regulation in muscle cells. acs.orgnih.gov This mode of action is employed by highly successful commercial insecticides. acs.org Research on pyrazole-5-carboxamides and related structures has demonstrated high efficacy against various pests, including cotton bollworm (Helicoverpa armigera) and diamondback moth (Plutella xylostella). nih.govresearchgate.net The structural core of this compound provides a robust foundation for further modification to develop novel fungicides and insecticides.

Computational Design and Discovery of Novel Analogues

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new bioactive molecules, and the pyrazole scaffold is a frequent subject of such studies. eurasianjournals.com Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are extensively used to design novel analogues of this compound with enhanced efficacy and selectivity.

Molecular Docking: Molecular docking simulations are used to predict the binding orientation and affinity of a molecule to the active site of a target protein. mdpi.comasianpubs.org For pyrazole-benzoyl herbicides, docking studies have been crucial in understanding how these molecules interact with the HPPD enzyme. acs.org These simulations revealed that the compounds form key hydrophobic π–π interactions with specific phenylalanine residues (Phe360 and Phe403) in the active site, providing a rational basis for designing modifications to improve binding and, consequently, inhibitory activity. acs.org This approach allows researchers to virtually screen libraries of potential analogues, prioritizing the most promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgsemanticscholar.org Three-dimensional QSAR (3D-QSAR) studies, in particular, have been successfully applied to pyrazole-based insecticides to guide molecular design. acs.orgresearchgate.net By analyzing a set of known active compounds, these models can identify the key structural features (e.g., steric bulk, electrostatic potential) that are either favorable or detrimental to activity. This information provides a roadmap for designing new molecules with predicted high potency. For example, 3D-QSAR models of chlorantraniliprole (B1668704) analogues have guided the synthesis of new N-phenylpyrazoles with ultra-high insecticidal activity. acs.org

Density Functional Theory (DFT): Quantum mechanical methods like Density Functional Theory (DFT) are used to calculate the electronic structure and properties of molecules. researchgate.netmdpi.com These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, offering insights that complement experimental data. mdpi.com In the context of designing pyrazole derivatives, DFT can be used to assess the stability of different conformations, understand reaction mechanisms for synthesis, and calculate molecular descriptors used in QSAR models. researchgate.net

| Computational Technique | Application in Pyrazole Analogue Design | Key Outcomes |

| Molecular Docking | Predicting binding modes of pyrazole-benzoyl derivatives in the HPPD enzyme active site. acs.orgbiointerfaceresearch.com | Identification of key amino acid interactions (e.g., Phe360, Phe403), guiding the design of more potent inhibitors. acs.org |

| 3D-QSAR | Developing predictive models for the insecticidal activity of N-phenylpyrazole derivatives. acs.orgresearchgate.net | Guiding the synthesis of new analogues with optimized structural features for enhanced potency against specific pests. acs.org |

| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov | Early-stage filtering of compounds to reduce late-stage failures and prioritize candidates with favorable pharmacokinetic properties. |

| Density Functional Theory (DFT) | Calculating molecular properties and reaction thermodynamics for pyrazole synthesis. mdpi.com | Optimizing synthetic routes and providing accurate molecular descriptors for use in QSAR models. researchgate.net |

The convergence of these emerging research directions positions this compound and its analogues as compounds of significant interest for future scientific and commercial development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.